molecular formula C13H9NO5 B6396276 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid CAS No. 1261960-80-8

3-(2-Hydroxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6396276
CAS No.: 1261960-80-8
M. Wt: 259.21 g/mol
InChI Key: SRKMKMYCMWGQDK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-5-nitrobenzoic acid is an aromatic compound featuring a benzoic acid backbone substituted with a 2-hydroxyphenyl group at position 3 and a nitro (-NO₂) group at position 5. This structure combines the electron-withdrawing nitro group with the hydroxyl (-OH) group, which can participate in hydrogen bonding.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKMKMYCMWGQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688688
Record name 2'-Hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-80-8
Record name 2'-Hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by further functionalization. One common method includes:

    Nitration: Salicylic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar nitration processes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(2-Aminophenyl)-5-nitrobenzoic acid.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-(2-Hydroxyphenyl)-5-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may modulate oxidative stress pathways by scavenging free radicals or inhibiting pro-inflammatory mediators.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions
3-(2-Hydroxyphenyl)-5-nitrobenzoic acid C₁₃H₉NO₅ 259.22 (estimated) -OH (position 3), -NO₂ (5) Not available
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid C₁₄H₈FNO₆ 305.21 -F, -COOH 2–8°C
3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid C₁₄H₁₁ClNO₅ 308.70 -Cl, -OCH₃ Room temperature
5-Nitrosalicylic acid C₇H₅NO₅ 183.12 -OH (2), -NO₂ (5) Not available

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